molecular formula C20H42 B167097 Eicosane-d42 CAS No. 62369-67-9

Eicosane-d42

Cat. No.: B167097
CAS No.: 62369-67-9
M. Wt: 324.8 g/mol
InChI Key: CBFCDTFDPHXCNY-ILDSYVRBSA-N
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Description

Eicosane-d42, also known as deuterated eicosane, is a stable isotope-labeled compound with the molecular formula CD3(CD2)18CD3. It is a fully deuterated form of eicosane, a long-chain saturated aliphatic hydrocarbon. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosane-d42 is synthesized through the deuteration of eicosane. The process involves the replacement of hydrogen atoms in eicosane with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing eicosane and the catalyst. The reaction is monitored to ensure complete deuteration, resulting in a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Eicosane-d42, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Shorter-chain hydrocarbons.

    Substitution: Halogenated eicosanes.

Scientific Research Applications

Eicosane-d42 has a wide range of applications in scientific research, including:

    Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of eicosane-d42 is primarily related to its use as a tracer in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to hydrogen, allowing for precise detection and quantification in mass spectrometry and NMR spectroscopy. This isotopic labeling helps in studying molecular interactions, reaction pathways, and metabolic processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter deuterated hydrocarbons. Its high deuterium content and stability make it particularly valuable in studies requiring precise isotopic labeling and tracing .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontadeuterioicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFCDTFDPHXCNY-ILDSYVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977916
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62369-67-9
Record name Eicosane-d42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062369679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_42_)Icosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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